molecular formula C10H12N2O2 B6617459 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid CAS No. 1518440-05-5

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B6617459
CAS No.: 1518440-05-5
M. Wt: 192.21 g/mol
InChI Key: CVBDWTJQPKAWPO-UHFFFAOYSA-N
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Description

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is a versatile chemical compound with the molecular formula C₁₀H₁₂N₂O₂. It is used extensively in scientific research due to its unique properties, making it suitable for various applications including drug discovery, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with 3-methylazetidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and catalysis.

    Biology: In the study of biological pathways and enzyme interactions.

    Medicine: As a potential drug candidate or intermediate in drug synthesis.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylazetidin-1-yl)pyridine-2-carboxylic acid
  • 4-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid
  • 5-(3-Ethylazetidin-1-yl)pyridine-3-carboxylic acid

Uniqueness

5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .

Properties

IUPAC Name

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBDWTJQPKAWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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